4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound has a molecular formula of C17H21BrN4O and a molecular weight of 377.28 g/mol . It is primarily used in scientific research to study the effects of bromodomain inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK4028 involves the preparation of a pyridazinone core structure, followed by the introduction of a bromine atom and the attachment of a piperidine moiety. The synthetic route typically includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core is synthesized through a cyclization reaction involving appropriate precursors.
Bromination: The introduction of the bromine atom is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of Piperidine Moiety: The piperidine moiety is attached through a nucleophilic substitution reaction using suitable piperidine derivatives
Industrial Production Methods
Industrial production of GSK4028 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
GSK4028 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated products .
Scientific Research Applications
GSK4028 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a chemical probe to study bromodomain inhibition and its effects on various biochemical pathways.
Biology: Employed in cellular assays to investigate the role of bromodomains in gene regulation and protein interactions.
Medicine: Utilized in drug discovery and development to identify potential therapeutic targets for diseases such as cancer and inflammatory disorders.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
GSK4028 exerts its effects by inhibiting the PCAF/GCN5 bromodomain. The compound binds to the bromodomain, preventing it from interacting with acetylated lysine residues on histone proteins. This inhibition disrupts the normal function of the bromodomain, leading to changes in gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
GSK4027: The active enantiomer of GSK4028, which is a potent inhibitor of the PCAF/GCN5 bromodomain.
BRD4 Inhibitors: Compounds such as JQ1 that target the bromodomain and extra-terminal (BET) family of proteins.
GCN5 Inhibitors: Other inhibitors that specifically target the GCN5 bromodomain
Uniqueness
GSK4028 is unique in that it serves as an enantiomeric negative control for GSK4027. This allows researchers to distinguish between the specific effects of bromodomain inhibition and non-specific effects. Additionally, GSK4028 demonstrates selectivity towards BRD4 BD1 and BRD9, making it a valuable tool for studying the specificity of bromodomain inhibitors .
Properties
IUPAC Name |
4-bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAFGXCWAWRULT-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@@H](C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.